

# TMPyP4 tosylate CAS number 36951-72-1 properties

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## Compound of Interest

Compound Name: *TMPyP4 tosylate*

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An In-depth Technical Guide to **TMPyP4 Tosylate** (CAS Number: 36951-72-1)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**TMPyP4 tosylate**, with the CAS number 36951-72-1, is a well-characterized cationic porphyrin that has garnered significant attention in the scientific community, particularly in the fields of oncology and drug development. Its profound ability to interact with and stabilize G-quadruplex (G4) structures, which are non-canonical secondary structures found in nucleic acids, positions it as a potent inhibitor of telomerase. This technical guide provides a comprehensive overview of the core properties of **TMPyP4 tosylate**, detailing its physicochemical characteristics, mechanism of action, relevant experimental protocols, and its application in photodynamic therapy.

## Physicochemical Properties

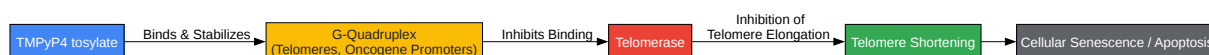
**TMPyP4 tosylate** is a dark purple to black solid powder. The tosylate salt form enhances its solubility in aqueous solutions, a crucial feature for its biological application.

Property	Value	Citations
CAS Number	36951-72-1	[1]
Molecular Formula	C <sub>72</sub> H <sub>66</sub> N <sub>8</sub> O <sub>12</sub> S <sub>4</sub>	[1]
Molecular Weight	1363.6 g/mol	[1]
Appearance	Dark purple to black solid	
Solubility	Soluble in water (up to 100 mM)	
Storage	Store at 2-8°C, protected from light	
Stability	Stable for at least 4 years when stored properly	[2]

## Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

The primary mechanism of action of **TMPyP4 tosylate** revolves around its ability to bind to and stabilize G-quadruplex structures. G-quadruplexes are four-stranded helical structures formed in guanine-rich sequences of DNA and RNA. These structures are particularly prevalent in telomeric regions and the promoter regions of several oncogenes.

By binding to these G4 structures, TMPyP4 effectively sequesters them, preventing the binding of essential cellular machinery. A key consequence of this is the inhibition of telomerase, a reverse transcriptase that is responsible for maintaining telomere length and is found to be overactive in approximately 85-90% of cancer cells. The inhibition of telomerase leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis.[3]



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Caption: Mechanism of **TMPyP4 tosylate** via G-quadruplex stabilization leading to telomerase inhibition.

## Experimental Protocols

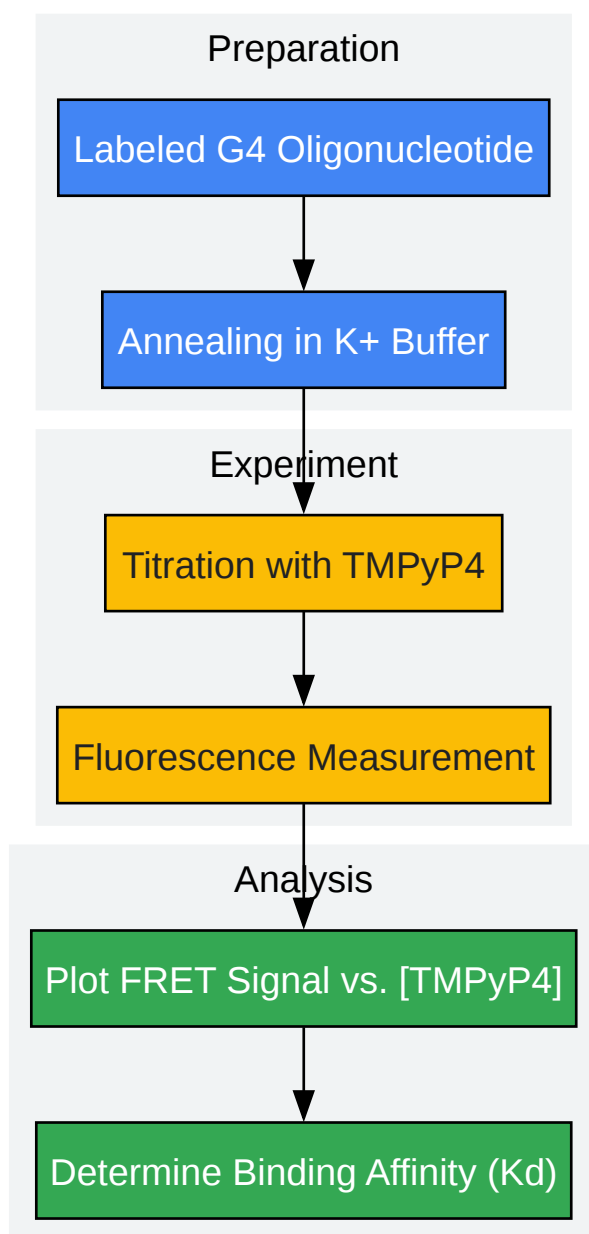
### Förster Resonance Energy Transfer (FRET) Assay for G-Quadruplex Binding

FRET is a widely used technique to study the binding of ligands to G-quadruplexes. It relies on the distance-dependent transfer of energy from a donor fluorophore to an acceptor fluorophore.

[\[4\]](#)[\[5\]](#)

Methodology:

- **Oligonucleotide Design:** A guanine-rich oligonucleotide capable of forming a G-quadruplex is synthesized with a FRET pair (e.g., FAM as donor and TAMRA as acceptor) at its termini.
- **G-Quadruplex Formation:** The labeled oligonucleotide is annealed in a buffer containing a stabilizing cation (typically  $K^+$  or  $Na^+$ ) to promote the formation of the G-quadruplex structure.
- **Titration:** Increasing concentrations of **TMPyP4 tosylate** are added to the solution containing the pre-formed G-quadruplex.
- **Fluorescence Measurement:** The fluorescence emission of the donor and acceptor is monitored. Binding of **TMPyP4 tosylate** to the G-quadruplex can induce a conformational change, altering the distance between the FRET pair and thus changing the FRET efficiency.
- **Data Analysis:** The change in FRET signal is plotted against the ligand concentration to determine the binding affinity ( $K_d$ ).



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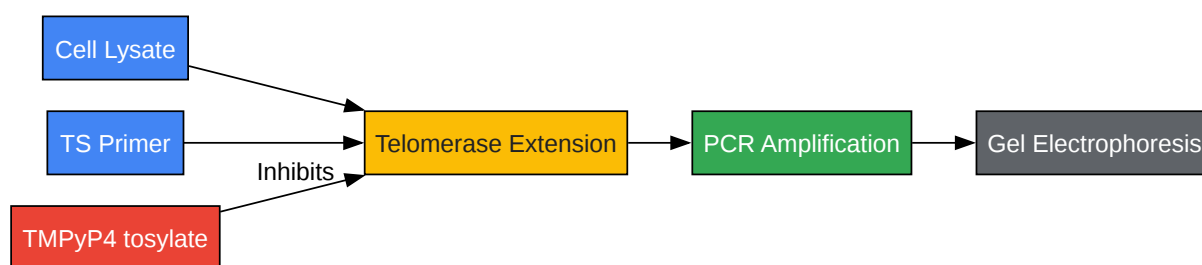
Caption: Workflow of a FRET-based assay for G-quadruplex binding.

## Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive PCR-based method to measure telomerase activity.[6][7]

Methodology:

- **Cell Lysate Preparation:** Protein extracts are prepared from cell lines or tissues under conditions that preserve telomerase activity.
- **Telomerase Extension:** The cell lysate is incubated with a synthetic oligonucleotide substrate (TS primer). If telomerase is active, it will add telomeric repeats (TTAGGG) to the 3' end of the TS primer.
- **PCR Amplification:** The extension products are then amplified by PCR using the TS primer and a reverse primer.
- **Detection:** The amplified products are typically visualized by gel electrophoresis, which results in a characteristic ladder of bands separated by 6 base pairs. The intensity of the ladder is proportional to the telomerase activity. The inhibitory effect of **TMPyP4 tosylate** can be quantified by adding it to the reaction mixture and observing the reduction in the ladder intensity.



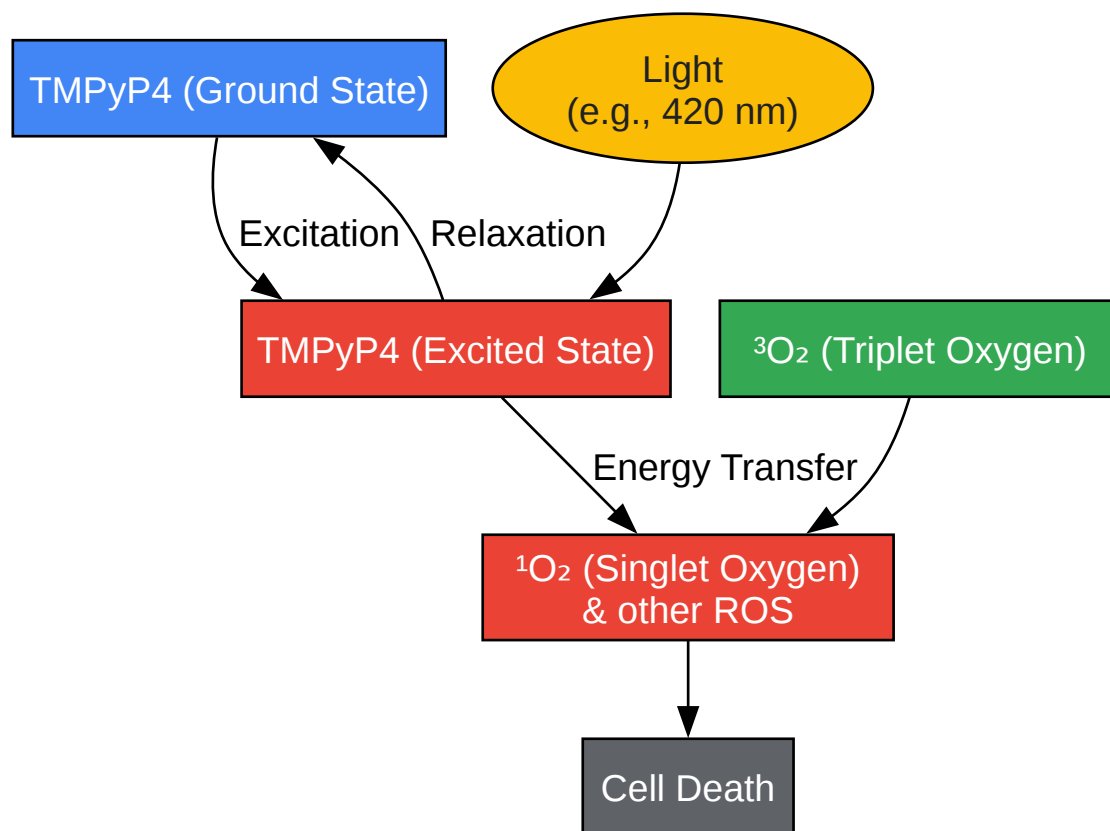
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Caption: Workflow of the Telomeric Repeat Amplification Protocol (TRAP) assay.

## Photodynamic Therapy (PDT) Application

**TMPyP4 tosylate** also functions as a photosensitizer, making it a candidate for photodynamic therapy. Upon irradiation with light of a specific wavelength (typically in the Soret band around 420 nm or the Q-bands between 500-700 nm), TMPyP4 can be excited to a triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive

singlet oxygen and other reactive oxygen species (ROS).[8][9][10] These ROS are cytotoxic and can induce cell death in the targeted tumor tissue.



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Caption: Mechanism of **TMPyP4 tosylate** in photodynamic therapy.

## Quantitative Data Summary

Parameter	Assay Type	Reported Value	Cell Line/Conditions	Citations
Telomerase Inhibition (IC <sub>50</sub> )	TRAP Assay	6.5 $\mu$ M	-	[1]
Telomerase Inhibition (IC <sub>50</sub> )	-	$\leq$ 50 $\mu$ M	-	[2]
Photodynamic Cytotoxicity (IC <sub>50</sub> )	WST Assay	0.3 $\mu$ M	A549 (with light)	[11]
Cytotoxicity (IC <sub>50</sub> )	WST Assay	> 100 $\mu$ M	A549 (without light)	[11]
Binding Energy to G-quadruplex	Molecular Dynamics	-31.4 kcal/mol	Human telomeric G-quadruplex (with tosyl anion)	[12]

## Conclusion

**TMPyP4 tosylate** is a multifaceted molecule with significant potential in cancer research and therapy. Its well-established role as a G-quadruplex stabilizer and telomerase inhibitor, coupled with its properties as a photosensitizer for photodynamic therapy, makes it a valuable tool for scientists and drug development professionals. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute their studies involving this promising compound. Further investigations into its in vivo efficacy, pharmacokinetics, and safety profile are warranted to fully realize its clinical potential.

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